Platycoside G1 -

Platycoside G1

Catalog Number: EVT-10949977
CAS Number:
Molecular Formula: C64H104O34
Molecular Weight: 1417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Platycoside G1, also known as deapi-platycoside E, is a significant triterpenoid saponin derived from the plant Platycodon grandiflorum, commonly known as balloon flower. This compound is part of a larger class of saponins that exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The interest in Platycoside G1 arises from its potential health benefits and applications in traditional medicine.

Source

Platycodon grandiflorum is native to East Asia and has been used in traditional Chinese medicine for centuries. The roots of this plant are particularly valued for their therapeutic properties. Platycoside G1 is one of the primary bioactive components extracted from the roots, along with other saponins such as platycodin D and platycoside E .

Classification

Platycoside G1 belongs to the class of triterpenoid saponins. These compounds are characterized by their complex structure, which includes a steroid-like backbone and sugar moieties. The classification of Platycoside G1 can be summarized as follows:

  • Type: Triterpenoid Saponin
  • Chemical Formula: C64H104O28
  • Molecular Weight: 1,372.57 g/mol .
Synthesis Analysis

Methods

The synthesis of Platycoside G1 can be achieved through various extraction methods from Platycodon grandiflorum. The most common approach involves high-performance liquid chromatography (HPLC) for purification and analysis.

  1. Extraction: The roots are typically dried and ground into a powder. A solvent such as methanol or water is used to extract the saponins.
  2. Separation: After extraction, the mixture is filtered to remove solid residues. The liquid phase undergoes further purification using HPLC.
  3. Identification: The presence of Platycoside G1 is confirmed through comparison with standard samples using retention times and mass spectrometry techniques .

Technical Details

The extraction process often involves multiple steps:

  • Degreasing: Initial degreasing with diethyl ether.
  • Liquid-Liquid Extraction: Successive extractions with n-butanol saturated with water.
  • Concentration: The n-butanol layer is evaporated to yield a concentrated residue for analysis .
Molecular Structure Analysis

Data

The molecular weight and formula highlight its complexity:

  • Molecular Weight: 1,372.57 g/mol
  • Chemical Formula: C64H104O28 .
Chemical Reactions Analysis

Reactions

Platycoside G1 can undergo various chemical reactions typical of saponins:

  • Hydrolysis: Breaking down into simpler sugars and aglycone under acidic or basic conditions.
  • Oxidation: Susceptible to oxidative degradation which may affect its bioactivity.

Technical Details

The stability of Platycoside G1 under different pH levels and temperatures has been studied to understand its reactivity and shelf-life in formulations .

Mechanism of Action

Process

Platycoside G1 exhibits its pharmacological effects through several mechanisms:

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation in various models.
  • Antioxidant Effects: Scavenging free radicals and enhancing antioxidant enzyme activities contribute to its protective effects against oxidative stress.
  • Anticancer Properties: Induces apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis markers .

Data

Research indicates that Platycoside G1 can significantly reduce cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in methanol and ethanol; less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.
  • pH Sensitivity: Stability varies with pH; optimal stability is often found within neutral pH ranges.

Relevant data include:

  • Melting Point: Not extensively documented but generally stable under normal conditions.
  • Boiling Point: Not applicable due to its decomposition before boiling .
Applications

Scientific Uses

Platycoside G1 has several applications in scientific research and potential therapeutic contexts:

  • Pharmacology: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
  • Traditional Medicine: Used in herbal formulations for respiratory ailments and immune support.
  • Cosmetics: Investigated for skin health benefits due to its antioxidant properties.
Botanical Origins and Biosynthetic Pathways of Platycoside G1

Phylogenetic Classification Within Platycodon grandiflorum

Platycodon grandiflorum, the exclusive species within the Platycodon genus (Campanulaceae family), represents the botanical source of Platycoside G1. This perennial herb exhibits a disjunct distribution across Northeast Asia, with significant populations in China, Korea, Japan, and Eastern Siberia. Genetic and phytochemical analyses reveal substantial intraspecific diversity influencing Platycoside G1 accumulation [6] [7].

  • Regional Chemodiversity: Chinese variants are classified into "Nan Jiegeng" (southern) and "Bei Jiegeng" (northern), with the latter—particularly from Tongcheng, Anhui Province—demonstrating higher total saponin content. Korean accessions (termed "Doraji") and Japanese ("Kikyo") exhibit distinct chemotypes, with blue-flowered phenotypes consistently yielding higher saponin concentrations than white-flowered counterparts (Table 1) [5] [6] [8].
  • Organ-Specific Accumulation: Platycoside G1 is root-specific, with minimal detection in aerial parts (stems, leaves, flowers). Within roots, its concentration escalates with plant age, peaking in 2-4 year-old plants. Fibrous roots and root bark show higher concentrations than the central root core [6] [8] [10].
  • Genetic Markers: Transcriptome-derived SSRs (Simple Sequence Repeats) have identified genetic loci correlating with saponin profiles. These markers facilitate the selection of high-Platycoside G1 chemotypes for cultivation [7] [8].

Table 1: Regional and Phenotypic Variation in Platycoside G1 Precursors in Platycodon grandiflorum Roots

Origin/PhenotypeTotal Saponins (%)Platycoside G1 Relative AbundanceKey Co-occurring Saponins
Tongcheng, China (3-year)8.7 ± 0.5*HighDeapioplatycoside D3, Platycodin D3
Korean Blue-flowered7.2 ± 0.3Moderate-HighPlatycodin D, Polygalacin D
Korean White-flowered5.1 ± 0.4ModerateDeapioplatycoside D, Platycodin D2
Japanese 'Kikyo'6.8 ± 0.6HighPlatycoside E, Platycodin A

Data representative; values vary with soil, climate, processing. Sources: [5] [6] [8].

Biosynthetic Regulation of Triterpenoid Saponins in Platycodon Species

The biosynthesis of Platycoside G1 occurs via the cytoplasmic mevalonate (MVA) pathway, converging with precursor flows from the plastidial MEP pathway. Key regulatory nodes involve:

  • Early Isoprenoid Pathway: Enzymes including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate synthase (FPPS), squalene synthase (SS), and squalene epoxidase (SE) generate the universal triterpenoid precursor 2,3-oxidosqualene. Transcriptome analyses (e.g., SRX226668) show HMGR, FPPS, and SE genes are highly expressed in roots, with expression increasing with plant age (peaking at 2-3 years) [7] [8].
  • Cyclization & Oxidation: β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the oleanane backbone. Cytochrome P450 monooxygenases (CYP450s) then mediate sequential oxidations. Critical CYP families identified in P. grandiflorum transcriptomes include:
  • CYP716A: Catalyzes C-28 oxidation (carboxylic acid formation) – essential for ester-linked sugar chain attachment.
  • CYP93E: Implicated in C-16α hydroxylation – a structural feature of platycodigenin.
  • CYP72A: Potentially involved in C-2β or C-3β hydroxylation [7] [8].
  • Developmental & Environmental Regulation: Biosynthetic gene expression (e.g., CYP716A, β-AS, SE) is highest in rapidly growing roots of 2-year-old plants. Abiotic stressors (drought, UV-B) and jasmonate signaling upregulate pathway genes, enhancing saponin production as a defense response [7] [8].

Table 2: Key Enzymes in Platycoside G1 Biosynthesis Identified via Transcriptomics

Enzyme (Gene Symbol)EC NumberFunctionExpression PeakTranscript ID (Example)
β-Amyrin Synthase (β-AS)EC 5.4.99.39Cyclizes 2,3-oxidosqualene to β-amyrin2-year rootCL140.Contig3
Squalene Epoxidase (SE)EC 1.14.99.7Converts squalene to 2,3-oxidosqualene2-year rootUnigene0012345
CYP716A subfamilyEC 1.14.14.1β-Amyrin C-28 oxidation (→ Oleanolic acid)2-year rootCYP716A256
CYP93E subfamilyEC 1.14.14.1C-16α Hydroxylation1-2 year rootCYP93E12
UGT73 familyEC 2.4.1.-Glucosylation at C-3 (core glucose)1-3 year rootUGT73P2

Based on transcriptome assemblies from P. grandiflorum roots (SRA226668, SRR10389245) [7] [8].

Enzymatic Pathways for Apiose Integration in Platycoside G1

Platycoside G1 (deapi-platycoside E) is structurally defined by the absence of apiose compared to its precursor platycoside E. Consequently, understanding its biosynthesis requires elucidating the avoidance of apiose addition or its removal:

  • Apiose Transfer in Platycosides: Apiose is a branched-chain pentose sugar rarely found in saponins. In platycosides like platycoside E, it is typically β-1,3-linked to xylose at the terminus of the C-28 oligosaccharide chain (R3 = -Ara(2→1)-Rha(4→1)-Xyl(3→1)-Api). UDP-apiose serves as the donor [1] [5].
  • UGT Specificity Defines Platycoside G1: Platycoside G1 (R3 = -Ara(2→1)-Rha(4→1)-Xyl) lacks the terminal apiose. This suggests two potential routes:
  • Pathway Branching: A specific UGT (uridine diphosphate–dependent glycosyltransferase) attaches xylose without subsequent apiose addition during chain elongation. Candidate UGTs (e.g., UGT88 family members) identified in root transcriptomes preferentially catalyze xylosylation without promoting further apiose transfer [7] [8].
  • Deapiosylation: Microbial or endogenous plant glycosidases during fermentation or aging remove apiose from platycoside E. Fungal β-apiosidases produced during traditional fermentation (e.g., Goubao pickle preparation) selectively cleave the apiose-xylose bond, converting platycoside E to Platycoside G1 (deapi-platycoside E) [1].
  • Transcriptomic Evidence: P. grandiflorum root transcriptomes reveal 17 UGT candidates. Phylogenetic analysis groups them into clans associated with triterpenoid glycosylation (e.g., UGT71, UGT73, UGT74, UGT88, UGT94). Specific UGT88 members show substrate specificity toward platycodigenin or early intermediates at C-28, potentially adding xylose as the terminal sugar instead of priming for apiose attachment [7] [8]. The absence of a highly expressed apiose-specific UGT (potentially from UGT78 or UGT92 families) during certain developmental stages or in specific chemotypes may favor Platycoside G1 accumulation over apiose-containing congeners.

The regulation of UGT specificity and/or apiosidase activity thus critically determines the Platycoside G1/platycoside E ratio within P. grandiflorum roots, impacting the saponin profile's functional properties [1] [5] [7].

Properties

Product Name

Platycoside G1

IUPAC Name

[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C64H104O34

Molecular Weight

1417.5 g/mol

InChI

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3

InChI Key

UTBMWMLXRNXHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.